2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction involving 2,4-dichlorobenzyl chloride and the imidazole derivative.
Methylation: The methyl groups can be added through alkylation reactions using methyl iodide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced using reagents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: An antifungal agent with a similar imidazole structure.
Itraconazole: Another antifungal agent with structural similarities.
Miconazole: Used in the treatment of fungal infections.
Uniqueness
2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of multiple methyl groups, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C18H17Cl2N5O2 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H17Cl2N5O2/c1-9-10(2)25-14-15(21-17(25)22(9)3)23(4)18(27)24(16(14)26)8-11-5-6-12(19)7-13(11)20/h5-7H,8H2,1-4H3 |
InChI Key |
JQAHXRFCPKSLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C)C |
Origin of Product |
United States |
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